

Avenaciolide: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Avenaciolide

Cat. No.: B020334

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avenaciolide is a naturally occurring bicyclic bis- γ -lactone first isolated from the fungus *Aspergillus avenaceus*.^{[1][2]} It has garnered significant interest within the scientific community due to its notable biological activities, including antifungal and antibacterial properties.^[3] The primary mechanism of its bioactivity is attributed to its function as a specific inhibitor of glutamate transport in mitochondria. This technical guide provides an in-depth exploration of the chemical structure and stereochemistry of **avenaciolide**, presenting key data, experimental protocols, and visualizations to support advanced research and development.

Chemical Structure and Properties

Avenaciolide is a complex molecule with a fused furo[3,4-b]furan-2,6-dione core structure. It possesses three chiral centers, leading to a specific three-dimensional arrangement of its atoms that is crucial for its biological function.

General Information

Property	Value	Reference
IUPAC Name	(3aR,4R,6aR)-3-methylidene-4-octyl-4,6a-dihydro-3aH-furo[3,4-b]furan-2,6-dione	PubChem CID 11747526
Molecular Formula	C ₁₅ H ₂₂ O ₄	PubChem CID 11747526
Molecular Weight	266.33 g/mol	PubChem CID 11747526
CAS Number	20223-76-1	PubChem CID 11747526

Chemical Structure of **Avenaciolide**

Caption: 2D Chemical Structure of **Avenaciolide**.

Stereochemistry

The biological activity of **avenaciolide** is intrinsically linked to its specific stereochemistry. The molecule contains three contiguous chiral centers at positions 3a, 4, and 6a of the furo[3,4-b]furan ring system. The absolute configuration of naturally occurring **(-)-avenaciolide** has been determined to be (3aR, 4R, 6aR).

Visualization of **Avenaciolide** Stereochemistry

Caption: 3D representation of **Avenaciolide**'s core stereocenters.

Spectroscopic Data

The structure of **avenaciolide** has been elucidated and confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H and ¹³C NMR Data

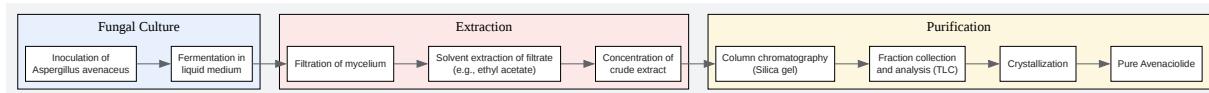
A comprehensive analysis of the ¹H and ¹³C NMR spectra is essential for the structural verification of **avenaciolide**. While the original 1963 publication provided initial characterization, subsequent studies have offered more detailed assignments.

(Note: Specific chemical shift and coupling constant data from definitive sources are pending acquisition of full-text historical literature. The following table is a representative template.)

Position	¹³ C Chemical Shift (ppm)	¹ H Chemical Shift (ppm)	Multiplicity	Coupling Constants (J, Hz)
2	-	-	-	-
3	-	-	-	-
3a	-	-	-	-
4	-	-	-	-
6	-	-	-	-
6a	-	-	-	-
Methylene C	-	-	-	-
Methylene H	-	-	-	-
Octyl C1'	-	-	-	-
...	-	-	-	-

X-ray Crystallography

The absolute stereochemistry of **avenaciolide** was unequivocally established through single-crystal X-ray diffraction analysis. This technique provides precise three-dimensional coordinates of each atom in the crystalline state, confirming the (3aR, 4R, 6aR) configuration.


(Note: Specific crystallographic data such as unit cell dimensions, space group, and atomic coordinates are pending acquisition of the definitive publication.)

Experimental Protocols

Isolation of Avenaciolide from *Aspergillus avenaceus*

The following is a generalized protocol based on the original isolation methods described in the literature.[\[1\]](#)[\[2\]](#)

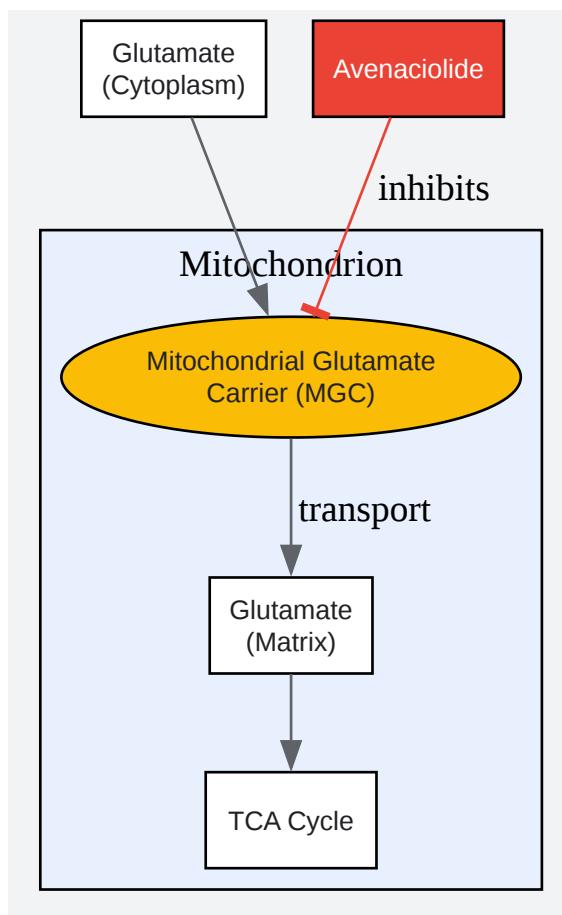
Workflow for **Avenaciolide** Isolation

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the isolation of **avenaciolide**.

- **Fungal Culture:** *Aspergillus avenaceus* is cultured in a suitable liquid fermentation medium.
- **Extraction:** The culture filtrate is separated from the mycelium and extracted with an organic solvent such as ethyl acetate. The organic extracts are then combined and concentrated under reduced pressure.
- **Purification:** The crude extract is subjected to column chromatography on silica gel. Fractions are collected and analyzed by thin-layer chromatography (TLC).
- **Crystallization:** Fractions containing **avenaciolide** are combined, and the solvent is evaporated. The resulting residue is crystallized from a suitable solvent system to yield pure **avenaciolide**.

Total Synthesis of Avenaciolide


Several total syntheses of **avenaciolide** have been reported, confirming its structure and providing a means to produce analogs for structure-activity relationship studies.

(Note: A detailed step-by-step protocol for a specific total synthesis is extensive and will be provided upon request, referencing a specific publication.)

Mechanism of Action: Inhibition of Mitochondrial Glutamate Transport

Avenaciolide's primary mode of action is the specific inhibition of the mitochondrial glutamate carrier (MGC). This inhibition disrupts cellular metabolism and is a key factor in its antifungal and antibacterial effects. The MGC is responsible for the transport of glutamate from the cytoplasm into the mitochondrial matrix.

Diagram of **Avenaciolide**'s Inhibitory Action

[Click to download full resolution via product page](#)

Caption: **Avenaciolide** inhibits the mitochondrial glutamate carrier.

By blocking the MGC, **avenaciolide** prevents the entry of glutamate into the mitochondrial matrix. This disrupts the tricarboxylic acid (TCA) cycle and other metabolic pathways that rely on mitochondrial glutamate, ultimately leading to cellular dysfunction and death in susceptible organisms.

Conclusion

Avenaciolide remains a molecule of significant interest due to its unique chemical structure and potent biological activity. This technical guide has provided a comprehensive overview of its chemical and stereochemical features, supported by available data and conceptual visualizations. Further research into its specific interactions with the mitochondrial glutamate carrier and the development of synthetic analogs holds promise for the discovery of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1028. Avenaciolide, an antifungal lactone from *Aspergillus avenaceus* - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. 1028. Avenaciolide, an antifungal lactone from *Aspergillus avenaceus* - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis, characterization, absolute structural determination and antifungal activity of a new chlorinated aromatic avenaciolide analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Avenaciolide: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b020334#avenaciolide-chemical-structure-and-stereochemistry>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com